molecular formula C9H9ClO2 B8741911 (4-Methylphenyl)methyl chloroformate

(4-Methylphenyl)methyl chloroformate

Cat. No.: B8741911
M. Wt: 184.62 g/mol
InChI Key: SHZSTUDDHRIOCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Methylphenyl)methyl chloroformate is an organic compound with the molecular formula C9H9ClO2. It is a derivative of benzyl chloroformate, where a methyl group is attached to the benzene ring. This compound is primarily used in organic synthesis, particularly in the protection of amine groups during peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Methylphenyl)methyl chloroformate can be synthesized by reacting 4-methylbenzyl alcohol with phosgene (COCl2). The reaction typically proceeds as follows: [ \text{4-Methylbenzyl alcohol} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrogen chloride} ] The reaction is carried out under controlled conditions to minimize the production of unwanted by-products .

Industrial Production Methods: In industrial settings, the production of 4-methylbenzyl carbonochloridate involves the use of phosgene gas in excess to ensure complete conversion of the alcohol to the carbonochloridate. The reaction is typically conducted in a solvent such as toluene or dichloromethane to facilitate the separation of the product .

Chemical Reactions Analysis

Types of Reactions: (4-Methylphenyl)methyl chloroformate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(4-Methylphenyl)methyl chloroformate is widely used in scientific research, particularly in the fields of chemistry and biology. Some of its applications include:

Mechanism of Action

The primary mechanism of action of 4-methylbenzyl carbonochloridate involves the formation of a covalent bond with the amine group of a substrate. This reaction suppresses the nucleophilic and basic properties of the amine, thereby protecting it during subsequent synthetic steps. The protecting group can be removed under acidic or basic conditions to regenerate the free amine .

Comparison with Similar Compounds

Uniqueness: (4-Methylphenyl)methyl chloroformate is unique due to the presence of the methyl group, which can influence the reactivity and steric properties of the compound. This can be advantageous in certain synthetic applications where selective reactivity is desired .

Properties

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

IUPAC Name

(4-methylphenyl)methyl carbonochloridate

InChI

InChI=1S/C9H9ClO2/c1-7-2-4-8(5-3-7)6-12-9(10)11/h2-5H,6H2,1H3

InChI Key

SHZSTUDDHRIOCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC(=O)Cl

Origin of Product

United States

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